molecular formula C14H17ClN2O2 B4741100 N-(4-chlorobenzyl)-N'-cyclopentylethanediamide

N-(4-chlorobenzyl)-N'-cyclopentylethanediamide

Cat. No. B4741100
M. Wt: 280.75 g/mol
InChI Key: WFGSSQAFJYGAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorobenzyl)-N'-cyclopentylethanediamide, commonly known as CPCA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. CPCA belongs to the class of compounds known as amides and has been found to exhibit a wide range of biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of CPCA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including GABA and glutamate. CPCA has also been found to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and lipoxygenase (LOX).
Biochemical and Physiological Effects
CPCA has been found to exhibit a wide range of biochemical and physiological effects. It has been found to exhibit analgesic and anti-inflammatory effects in animal models of pain and inflammation. CPCA has also been found to exhibit anticonvulsant effects in animal models of epilepsy. Additionally, CPCA has been found to exhibit potential anticancer activity by inducing apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

CPCA has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. CPCA has also been extensively studied, and its pharmacological properties are well characterized. However, CPCA also has some limitations for lab experiments. It has been found to exhibit low solubility in water, which can make it difficult to administer in vivo. Additionally, CPCA has been found to exhibit potential toxicity, which can limit its use in certain experiments.

Future Directions

There are several future directions for research on CPCA. One area of research is to further elucidate the mechanism of action of CPCA. This can help to identify new therapeutic targets for the compound. Another area of research is to investigate the potential anticancer activity of CPCA in more detail. This can help to identify new cancer therapies. Additionally, future research can focus on developing new analogs of CPCA with improved pharmacological properties, such as increased water solubility and decreased toxicity.
Conclusion
In conclusion, CPCA is a synthetic compound that has been extensively studied for its potential therapeutic applications. It exhibits a wide range of biochemical and physiological effects and has been found to exhibit potential anticancer activity. While CPCA has several advantages for lab experiments, it also has some limitations. Future research on CPCA can help to further elucidate its mechanism of action and identify new therapeutic targets for the compound.

Scientific Research Applications

CPCA has been extensively studied for its potential therapeutic applications. It has been found to exhibit a wide range of biological activities, including analgesic, anti-inflammatory, and anticonvulsant effects. CPCA has also been found to exhibit potential anticancer activity.

properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-N'-cyclopentyloxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17ClN2O2/c15-11-7-5-10(6-8-11)9-16-13(18)14(19)17-12-3-1-2-4-12/h5-8,12H,1-4,9H2,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFGSSQAFJYGAEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(4-chlorophenyl)methyl]-N'-cyclopentyloxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide
Reactant of Route 3
Reactant of Route 3
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide
Reactant of Route 4
Reactant of Route 4
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide
Reactant of Route 5
Reactant of Route 5
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide
Reactant of Route 6
Reactant of Route 6
N-(4-chlorobenzyl)-N'-cyclopentylethanediamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.